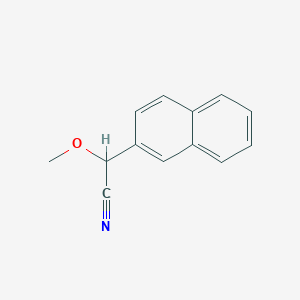

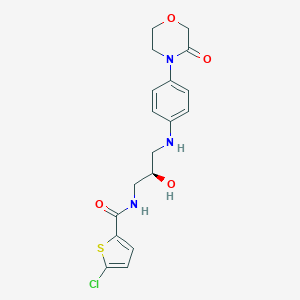

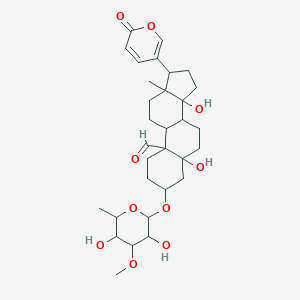

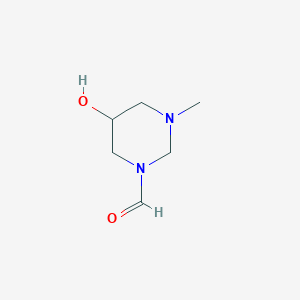

(R)-5-クロロ-N-(2-ヒドロキシ-3-((4-(3-オキソモルフォリノ)フェニル)アミノ)プロピル)チオフェン-2-カルボキサミド

説明

Decarbonyl Rivaroxaban is an impurity of Rivaroxaban, which is a novel antithrombotic agent. A highly potent and selective, direct FXa inhibitor.

科学的研究の応用

末梢動脈疾患(PAD)の併用療法

リバロキサバン不純物Gは、下肢に症状を伴う末梢動脈疾患(PAD)と診断された患者に対して、アスピリンとの併用療法で使用されます . この併用療法は、FDAによって、PAD患者における急性肢虚血およびその他の合併症を軽減するために承認されています .

分光光度計による分離

双波長(DW)、比差(RD)、および微分比(1 DD)などの分光光度計法は、アスピリンとリバロキサバンの純粋な形態、ラボで合成された混合物、および生物学的流体中の同時検出と定量化に使用されます . このアプローチには、溶媒の選択、サンプル量、機器の設定など、分析環境への影響を軽減するための慎重なパラメータの最適化が含まれます .

生物学的流体中の定量分析

この化合物は、生物学的流体中のアスピリンとリバロキサバンの併用療法の定量分析に使用されます . 取得した精度の回収率は、純粋な有効成分については98〜102%、製剤については90〜110%、生物学的測定については90〜110%でした .

薬物動態研究

リバロキサバンとその関連する不純物(不純物17など)は、40分のランの過程で、内部標準として、および活性代謝産物として、ダビガトランから単離されました . この方法は、ラット血漿中の薬物動態研究に使用できます .

深部静脈血栓症(DVT)および肺塞栓症(PE)の治療

リバロキサバンは、深部静脈血栓症(DVT)と肺塞栓症(PE)の治療に使用されます。これらは通常、それぞれ脚と肺に血栓が形成されることです .

不整脈および手術中の血栓形成の予防

作用機序

Target of Action

The primary target of Rivaroxaban Impurity G is likely similar to that of Rivaroxaban, which is Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it is needed to activate prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban Impurity G, like Rivaroxaban, is expected to act as a competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, the conversion of prothrombin to thrombin is reduced, thereby attenuating the formation of fibrin clots .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, affecting both the intrinsic and extrinsic pathways . This disruption leads to a decrease in thrombin generation and ultimately a reduction in the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban is rapidly absorbed with high oral bioavailability . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also metabolized by several cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Rivaroxaban Impurity G’s action would be a reduction in the formation of fibrin clots due to the inhibition of Factor Xa . This could potentially lead to a decreased risk of thrombotic events.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Rivaroxaban Impurity G. For instance, Rivaroxaban and its impurities were found to co-elute under certain conditions, suggesting that they move together . .

特性

IUPAC Name |

5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRQXXUAFSBCM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721401-53-2 | |

| Record name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide in the context of the research?

A1: (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide (DP-1) is identified as a degradation product of the drug rivaroxaban under both acidic and basic hydrolytic stress conditions []. This information is crucial for understanding the stability profile of rivaroxaban and developing suitable formulations and storage conditions to maintain its quality and efficacy.

Q2: Can you provide the structural characterization of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide as described in the research?

A2: The research provides the following structural information for DP-1:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)